molecular formula C19H18N2O3S B2507770 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 2034335-05-0

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No.: B2507770
CAS No.: 2034335-05-0
M. Wt: 354.42
InChI Key: LWDLRHQMTTXRCU-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a heterocyclic compound that features a seven-membered thiazepane ring fused with a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multicomponent reactions and cyclization processes. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, amines, isocyanides, and carbonyl compounds . This method allows for the efficient construction of the thiazepane ring system under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to its combination of a seven-membered thiazepane ring with a benzonitrile moiety and the presence of dioxido and carbonyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDLRHQMTTXRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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